molecular formula C12H27N B14372315 N-tert-butyl-2,4,4-trimethylpentan-2-amine

N-tert-butyl-2,4,4-trimethylpentan-2-amine

Cat. No.: B14372315
M. Wt: 185.35 g/mol
InChI Key: FXNCAONEDWZRPX-UHFFFAOYSA-N
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Description

N-tert-butyl-2,4,4-trimethylpentan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a highly branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2,4,4-trimethylpentan-2-amine can be achieved through several methods. One common approach involves the alkylation of a primary amine with a suitable alkyl halide. For instance, the reaction of tert-butylamine with 2,4,4-trimethylpentan-2-yl chloride under basic conditions can yield the desired product. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the generated hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound. Industrial methods may also incorporate advanced purification techniques such as distillation and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2,4,4-trimethylpentan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.

    Reduction: Reduction reactions can convert the amine to its corresponding amine hydrides.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Amine oxides or nitroso compounds.

    Reduction: Amine hydrides.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

N-tert-butyl-2,4,4-trimethylpentan-2-amine has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving amines.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-2,4,4-trimethylpentan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-2-methoxypyridin-3-amine
  • N-tert-butyl-2-methylaniline
  • 4-(methylthio)-N-(2,4,4-trimethylpentan-2-yl)aniline

Uniqueness

N-tert-butyl-2,4,4-trimethylpentan-2-amine is unique due to its highly branched structure and the presence of a tert-butyl group. This structural feature imparts steric hindrance, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H27N

Molecular Weight

185.35 g/mol

IUPAC Name

N-tert-butyl-2,4,4-trimethylpentan-2-amine

InChI

InChI=1S/C12H27N/c1-10(2,3)9-12(7,8)13-11(4,5)6/h13H,9H2,1-8H3

InChI Key

FXNCAONEDWZRPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)NC(C)(C)C

Origin of Product

United States

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